Morpholine-2-carbonitrile

Catalog No.
S1534596
CAS No.
135782-24-0
M.F
C5H8N2O
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morpholine-2-carbonitrile

CAS Number

135782-24-0

Product Name

Morpholine-2-carbonitrile

IUPAC Name

morpholine-2-carbonitrile

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C5H8N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-2,4H2

InChI Key

HAASCECTXNYFCI-UHFFFAOYSA-N

SMILES

C1COC(CN1)C#N

Canonical SMILES

C1COC(CN1)C#N

Morpholine-2-carbonitrile is an organic compound characterized by its morpholine ring structure, which contains both nitrogen and oxygen heteroatoms. Its chemical formula is C5H8N2OC_5H_8N_2O, and it has a molecular weight of approximately 112.13 g/mol. The compound is known for its versatility in various

, including:

  • Nucleophilic Substitution: The nitrile group can be substituted by various nucleophiles, leading to the formation of amines or other functional groups.
  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form corresponding carboxylic acids or amides.
  • Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Morpholine-2-carbonitrile has been studied for its potential biological activities. Research indicates that derivatives of morpholine compounds often exhibit antimicrobial, antifungal, and anticancer properties. The unique structure of morpholine enhances its ability to interact with biological targets, making it a promising candidate for drug development. Specific studies have highlighted its effectiveness against certain pathogens and cancer cell lines, although further research is necessary to fully elucidate its mechanisms of action .

The synthesis of morpholine-2-carbonitrile can be achieved through various methods:

  • Cyclization Reactions: Starting from appropriate precursors such as amino acids or other nitrogen-containing compounds, cyclization can yield morpholine derivatives.
  • Reactions with Nitriles: The reaction of morpholine with chloroacetonitrile under basic conditions can produce morpholine-2-carbonitrile.
  • Use of Catalysts: Catalytic methods involving transition metals have been explored to enhance yields and selectivity during synthesis .

Morpholine-2-carbonitrile finds applications in several fields:

  • Pharmaceuticals: It serves as a building block for various medicinal compounds due to its biological activity.
  • Agricultural Chemicals: The compound is investigated for potential use in agrochemicals, particularly as a pesticide or herbicide.
  • Solvent in Organic Synthesis: Morpholine-2-carbonitrile acts as a solvent that can improve reaction efficiency in organic synthesis processes .

Research into the interaction of morpholine-2-carbonitrile with biological systems has revealed its potential as a pharmacophore. Studies have focused on how this compound interacts with specific enzymes and receptors, leading to various biological effects. Understanding these interactions is crucial for optimizing its use in drug design and therapeutic applications .

Morpholine-2-carbonitrile shares structural similarities with several other compounds, which may exhibit comparable properties or applications:

Compound NameChemical FormulaSimilarity Factor
(S)-Morpholine-2-carbonitrile hydrochlorideC5H9ClN2O1.00
Ethyl 2-((2-cyanoethyl)amino)acetate hydrochlorideC8H12ClN3O20.60
tert-Butyl 2-cyanomorpholine-4-carboxylateC12H19N2O20.57
2-Methylmorpholine hydrochlorideC5H12ClN0.78
(R)-2-Methylmorpholine hydrochlorideC5H12ClN0.78

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. Morpholine-2-carbonitrile's unique combination of properties distinguishes it from these similar compounds, particularly in terms of its specific biological activities and synthetic utility .

XLogP3

-0.8

Dates

Last modified: 08-15-2023

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